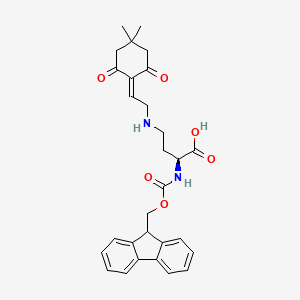
(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino)butanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acid is then coupled with the desired peptide chain using coupling reagents like HATU or DIC in the presence of a base.
Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, especially after deprotection.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is primarily used in peptide synthesis. The Fmoc group is a popular protecting group for amino acids, allowing for the stepwise construction of peptides.
Biology
In biological research, peptides synthesized using this compound can be used to study protein interactions, enzyme functions, and cellular signaling pathways.
Medicine
In medicine, peptides synthesized with this compound can serve as therapeutic agents, including peptide-based drugs and vaccines.
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including research, diagnostics, and therapeutics.
Mécanisme D'action
The mechanism of action of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino)butanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions, ensuring the correct sequence of amino acids is formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Protected Amino Acids: These compounds use the tert-butyloxycarbonyl (Boc) group for protection.
Cbz-Protected Amino Acids: These compounds use the benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
The Fmoc group is unique due to its stability under acidic conditions and ease of removal under basic conditions. This makes it particularly useful in solid-phase peptide synthesis, where mild deprotection conditions are required.
Propriétés
Formule moléculaire |
C29H32N2O6 |
|---|---|
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
(2S)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C29H32N2O6/c1-29(2)15-25(32)22(26(33)16-29)11-13-30-14-12-24(27(34)35)31-28(36)37-17-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-11,23-24,30H,12-17H2,1-2H3,(H,31,36)(H,34,35)/t24-/m0/s1 |
Clé InChI |
NFCIJFBWDXNMRV-DEOSSOPVSA-N |
SMILES isomérique |
CC1(CC(=O)C(=CCNCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C1)C |
SMILES canonique |
CC1(CC(=O)C(=CCNCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


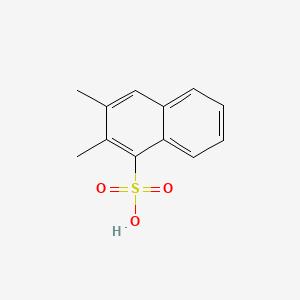
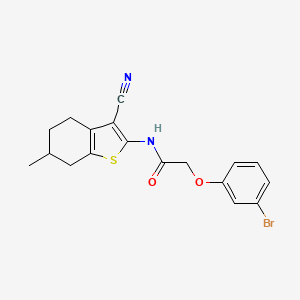
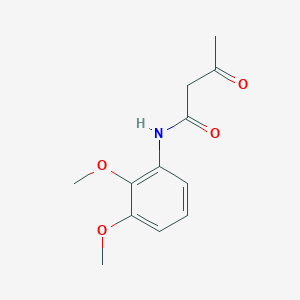
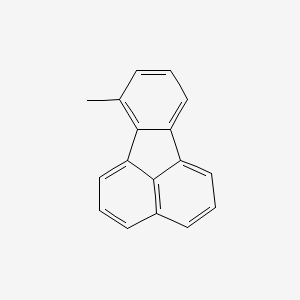
![Zirconium,dichloro[rel-(1R,1'R)-(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13821257.png)
![N-(3-acetylphenyl)-2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B13821263.png)
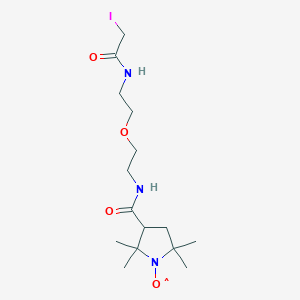

![1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]cyclopentane-1-carbonitrile](/img/structure/B13821292.png)
![[(2R,3R)-2-[1,2-dihydroxy-9-oxo-4-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-5,6,7,8-tetrahydrobenzo[7]annulen-6-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13821296.png)
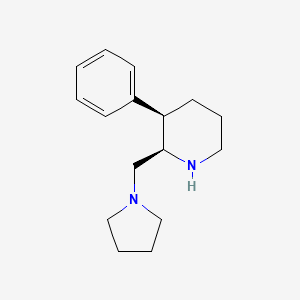
![5-Methyl-1-(4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-1H-tetrazole](/img/structure/B13821319.png)
![N-(5-{[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}pentyl)acetamide](/img/structure/B13821326.png)

